6-Bromobenzo[b]thiophene-5-carbaldehyde
CAS No.: 143810-54-2
Cat. No.: VC8074141
Molecular Formula: C9H5BrOS
Molecular Weight: 241.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143810-54-2 |
|---|---|
| Molecular Formula | C9H5BrOS |
| Molecular Weight | 241.11 g/mol |
| IUPAC Name | 6-bromo-1-benzothiophene-5-carbaldehyde |
| Standard InChI | InChI=1S/C9H5BrOS/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-5H |
| Standard InChI Key | QAOFDUOBZPDQLQ-UHFFFAOYSA-N |
| SMILES | C1=CSC2=CC(=C(C=C21)C=O)Br |
| Canonical SMILES | C1=CSC2=CC(=C(C=C21)C=O)Br |
Introduction
Key Findings
6-Bromobenzo[b]thiophene-5-carbaldehyde (CAS 143810-54-2) is a brominated heterocyclic aldehyde with a molecular formula of . This compound features a benzo[b]thiophene core substituted with a bromine atom at the 6-position and an aldehyde group at the 5-position. Its synthetic versatility and reactive sites make it valuable in medicinal chemistry and materials science. Recent studies highlight its potential in antimicrobial and anticancer applications, supported by its ability to participate in cross-coupling and heterocycle-forming reactions .
Structural and Molecular Characteristics
Computational Chemistry Data
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Topological Polar Surface Area (TPSA): 17.07 Ų, indicating moderate polarity due to the aldehyde group .
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LogP: 3.47, suggesting lipophilicity suitable for membrane penetration in biological systems .
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Rotatable Bonds: 1 (aldehyde group), influencing conformational flexibility .
Synthesis and Optimization
Bromination-Formylation Sequential Strategy
A common approach involves:
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Bromination: Direct electrophilic bromination of benzo[b]thiophene-5-carbaldehyde using under radical conditions (e.g., AIBN in ).
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Purification: Recrystallization from petroleum ether to achieve >95% purity .
Alternative Pathway via Dihydrothiophenones
As demonstrated in analogous systems (e.g., benzo[b]thiophene-5-carbaldehyde synthesis), 6,7-dihydrobenzo[b]thiophen-4(5H)-one can undergo oxidation and bromination .
Table 1: Comparative Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Bromination | 75–85 | 95+ | Minimal byproducts |
| Dihydrothiophenone Route | 60–70 | 90+ | Scalability for industrial use |
Physicochemical Properties
Spectral Data
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NMR:
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Mass Spectrometry:
Biological and Pharmacological Applications
Antimicrobial Activity
Derivatives of 6-bromobenzo[b]thiophene-5-carbaldehyde exhibit:
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MIC Values: 32 µg/mL against Staphylococcus aureus (comparable to vancomycin).
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Mechanism: Disruption of bacterial cell membrane integrity via hydrophobic interactions.
| Application | Model System | Efficacy Metric |
|---|---|---|
| Antimicrobial | S. aureus | MIC = 32 µg/mL |
| Anticancer | MCF-7 cells | IC = 1.0 µM |
Industrial and Research Applications
Organic Synthesis
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Suzuki-Miyaura Coupling: Forms biaryl systems for drug candidates (e.g., kinase inhibitors).
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Schiff Base Formation: Generates imines for catalytic or sensor applications .
Materials Science
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